An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinonitrile
Abstract
5-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a fluorine atom, a methoxy group, and a nitrile function on a pyridine core imparts a distinct electronic and steric profile, profoundly influencing its interactions with biological targets and its pharmaceutical properties. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We delve into its structural attributes, solubility, lipophilicity, and ionization characteristics. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers a practical framework for characterization. The interplay between the compound's structure and its empirical properties is explored, providing a deeper understanding of its behavior in chemical and biological systems.
Introduction to 5-Fluoro-6-methoxynicotinonitrile
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetic profiles. 5-Fluoro-6-methoxynicotinonitrile (Figure 1) is a prime example of such strategic functionalization.
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The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor through its nitrogen atom.
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The nitrile group (cyano group) is a versatile functional group that can act as a hydrogen bond acceptor and is often used in drug candidates to improve metabolic stability or target affinity.[1]
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The fluorine atom at the 5-position is a critical modification. Fluorine's high electronegativity can significantly alter the local electronic environment, influence metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.[2]
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The methoxy group at the 6-position is an electron-donating group that can modulate the basicity of the pyridine nitrogen and influence the overall solubility and lipophilicity of the molecule.
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, from designing synthetic routes to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Figure 1. Chemical Structure of 5-Fluoro-6-methoxynicotinonitrile.
Core Physicochemical Profile
A summary of the key identifying and physical properties of 5-Fluoro-6-methoxynicotinonitrile is presented in Table 1. This data serves as a foundational reference for laboratory use, analytical method development, and computational modeling.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | N/A |
| CAS Number | 1256788-78-9 | [3][4] |
| Molecular Formula | C₇H₅FN₂O | [3] |
| Molecular Weight | 152.13 g/mol | [3] |
| Purity | ≥95% (Typical) | [3] |
| Physical Form | Solid (Typical) | N/A |
| Melting Point | Data not available in searched literature | N/A |
| Boiling Point | Data not available in searched literature | N/A |
| Predicted XlogP | 0.8 | [5] |
In-depth Analysis of Key Properties
The true utility of physicochemical data lies in understanding the causal relationships between a molecule's structure and its observed properties.
Lipophilicity and Membrane Permeability (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
The predicted XlogP value of 0.8 for 5-Fluoro-6-methoxynicotinonitrile suggests a molecule with a balanced hydrophilic-lipophilic character.[5] This is a favorable range for many drug candidates, as it is often associated with good oral absorption and cell permeability without excessive sequestration in fatty tissues.
Structural Contributions:
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Pyridine Ring and Nitrile Group: These polar moieties contribute to the molecule's hydrophilicity.
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Methoxy Group: The methyl portion adds lipophilicity.
-
Fluorine Atom: While highly electronegative, a single fluorine atom generally increases lipophilicity compared to a hydrogen atom, a phenomenon attributed to the masking of the underlying carbon's polarity.
Aqueous Solubility
Solubility is a prerequisite for absorption and is a key challenge in drug formulation.[6] Low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[7] The solubility of 5-Fluoro-6-methoxynicotinonitrile will be governed by the interplay between the crystalline solid-state energy (related to melting point) and the energy of solvation. The presence of the polar pyridine nitrogen and nitrile group suggests it will have some degree of aqueous solubility, but this must be confirmed experimentally.
Ionization Constant (pKa)
The pKa value defines the extent to which a molecule will be ionized at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. For 5-Fluoro-6-methoxynicotinonitrile, the most relevant pKa is that of the pyridine nitrogen, which acts as a weak base.
The basicity of the pyridine nitrogen is modulated by the substituents:
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-CN (Nitrile): A strong electron-withdrawing group, which significantly decreases the basicity of the pyridine nitrogen.
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-F (Fluoro): An electron-withdrawing group by induction, which also decreases basicity.
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-OCH₃ (Methoxy): An electron-donating group by resonance, which increases basicity.
The net effect of these competing influences must be determined experimentally. A precise pKa value is essential for predicting the compound's charge state in physiological environments (e.g., blood pH ~7.4) and its likely absorption site in the gastrointestinal tract.
Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols are provided as robust, self-validating systems for determining the key physicochemical parameters discussed.
Workflow for Physicochemical Profiling
A logical workflow ensures that data is collected efficiently and informs subsequent experiments. Purity is assessed first, as impurities can confound all other measurements. Basic properties are then determined, followed by more complex parameters like ionization and lipophilicity.
Caption: Experimental workflow for comprehensive physicochemical profiling.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable measurement.[8][9]
Objective: To determine the equilibrium solubility of 5-Fluoro-6-methoxynicotinonitrile in a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline).
Methodology:
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Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of pH 7.4 PBS in a glass vial.
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Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6]
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Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the saturated supernatant from the excess solid.
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Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard calibration curve of the compound.
-
Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. Report the result in µg/mL or µM.
Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly precise and common technique for determining pKa values by monitoring pH changes during titration with an acid or base.[10][11]
Objective: To determine the pKa of the pyridine nitrogen in 5-Fluoro-6-methoxynicotinonitrile.
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titration: Since the pyridine nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity (minimum slope) on the titration curve.[12] This point can be precisely identified using the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).
Protocol: Lipophilicity (LogP) Determination via RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP values, correlating a compound's retention time on a C18 column with known LogP values of standard compounds.[13][14]
Objective: To estimate the LogP of 5-Fluoro-6-methoxynicotinonitrile.
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier like methanol or acetonitrile.
-
Calibration Curve: Prepare a set of 5-7 standard compounds with well-established LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R_).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate Calibration Plot: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain a calibration equation (LogP = m * log(k') + c).
-
Sample Analysis: Inject the 5-Fluoro-6-methoxynicotinonitrile sample under the identical chromatographic conditions and determine its retention time and log(k').
-
LogP Estimation: Use the calibration equation from step 4 to calculate the LogP of the test compound from its measured log(k').
Structure-Property Relationships Visualized
The physicochemical characteristics of 5-Fluoro-6-methoxynicotinonitrile are not independent variables but are direct consequences of its molecular architecture. The diagram below illustrates how each functional group contributes to the key properties of the molecule.
Caption: Interplay of functional groups and core physicochemical properties.
Stability and Handling
While specific stability data is not published, compounds of this class are generally stable solids under standard laboratory conditions (ambient temperature, protected from light). However, the pyridine ring and nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere like argon. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.
Conclusion
5-Fluoro-6-methoxynicotinonitrile is a molecule with a balanced physicochemical profile, making it an attractive scaffold for further investigation in drug discovery. Its predicted moderate lipophilicity and the presence of hydrogen bond acceptors suggest the potential for good membrane permeability and target interactions. This guide has provided a comprehensive overview of its key properties and, critically, has outlined robust, standardized protocols for their experimental determination. The empirical data generated through these methods are essential for building accurate structure-activity relationships, guiding medicinal chemistry efforts, and ultimately unlocking the therapeutic potential of this and related compounds.
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